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Introduction
Antibody-Drug Conjugates (ADCs) are a complex class of biotherapeutics that combine the

targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic

small molecule. A critical quality attribute (CQA) of an ADC is its aggregation propensity.

Aggregation can negatively impact the efficacy, safety, and immunogenicity of the therapeutic

product. Therefore, robust and reliable methods for assessing and quantifying aggregation are

essential throughout the ADC development and manufacturing process.

These application notes provide detailed protocols for two of the most common and powerful

techniques used to assess ADC aggregation: Size Exclusion Chromatography (SEC) and

Dynamic Light Scattering (DLS).

Method 1: Size Exclusion Chromatography (SEC) for
Quantification of High Molecular Weight Species
Application Note
Size Exclusion Chromatography (SEC) is the industry-standard method for the separation and

quantification of protein aggregates.[1] The technique separates molecules based on their

hydrodynamic volume, allowing for the resolution of monomers, dimers, and higher-order

aggregates. For ADCs, the hydrophobicity of the conjugated payload can sometimes lead to
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non-specific interactions with the stationary phase, resulting in poor peak shape and inaccurate

quantification.[2] Therefore, optimization of the mobile phase and selection of an appropriate

SEC column are critical for accurate analysis.[3][4] This protocol outlines a general method for

the analysis of ADC aggregates using a biocompatible HPLC system.

Experimental Protocol
1. Materials and Equipment:

ADC Sample: Purified ADC in a formulation buffer.

Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4 (e.g., 50 mM sodium phosphate,

150 mM sodium chloride). Organic modifiers like isopropanol or acetonitrile (e.g., 5-15%)

may be required to reduce hydrophobic interactions.[5][6]

HPLC System: A bio-inert HPLC or UHPLC system is recommended to prevent metal-

leaching and sample adsorption.[6][7]

Pump

Autosampler with temperature control

Thermostatted Column Compartment

UV Detector (Diode Array Detector - DAD or Multi-Wavelength Detector - MWD)

SEC Column: A column with a pore size suitable for separating monoclonal antibodies and

their aggregates (e.g., 300Å). The column should be specifically designed to minimize non-

specific interactions. (e.g., Agilent AdvanceBio SEC 300Å).[8]

Data Acquisition and Analysis Software

2. Procedure:

System Preparation:

Equilibrate the HPLC system, including the pump, detector, and column, with the mobile

phase until a stable baseline is achieved.
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The recommended flow rate is typically between 0.5 and 1.0 mL/min.[5]

Set the column compartment temperature to ambient or a controlled temperature (e.g.,

25°C).

Sample Preparation:

If necessary, dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the

mobile phase.

Filter the sample through a low-protein-binding 0.22 µm filter if it contains visible

particulates.

Injection and Data Acquisition:

Inject a specific volume of the prepared sample (e.g., 10-20 µL) onto the column.

Monitor the elution profile using a UV detector at 280 nm for protein absorbance.

Additional wavelengths (e.g., 220 nm) can also be monitored.[5]

The run time should be sufficient to allow for the elution of all species, including potential

fragments.

Data Analysis:

Integrate the peaks in the chromatogram. The main peak corresponds to the ADC

monomer.

Peaks eluting earlier than the monomer peak are classified as high molecular weight

(HMW) species or aggregates.

Peaks eluting later than the monomer peak are considered low molecular weight (LMW)

species or fragments.

Calculate the percentage of aggregates using the following formula: % Aggregates = (Area

of Aggregate Peaks / Total Area of All Peaks) * 100

Workflow Diagram
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Caption: Workflow for ADC aggregate analysis by SEC.
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Method 2: Dynamic Light Scattering (DLS) for Size
Distribution Analysis
Application Note
Dynamic Light Scattering (DLS) is a non-invasive technique that measures the size distribution

of particles in a solution.[9] It is a rapid and low-volume method for assessing the

hydrodynamic radius (Rh) of proteins and detecting the presence of aggregates.[10] DLS is

particularly useful for formulation screening and stability studies, as it can quickly provide

information on the propensity of an ADC to aggregate under different conditions such as

temperature, pH, and buffer composition.[9] The technique measures the time-dependent

fluctuations in scattered light intensity caused by the Brownian motion of particles.[11] Larger

particles move more slowly, leading to slower fluctuations in scattered light.

Experimental Protocol
1. Materials and Equipment:

ADC Sample: Purified ADC in a formulation buffer.

DLS Instrument: A DLS instrument with temperature control.

Cuvettes: Low-volume disposable or quartz cuvettes.

Filtration Device: Low-protein-binding syringe filters (e.g., 0.22 µm or 0.1 µm) to remove dust

and large particulates.

2. Procedure:

Instrument Setup:

Turn on the DLS instrument and allow it to warm up and stabilize.

Set the desired measurement temperature (e.g., 25°C).

Enter the solvent viscosity and refractive index parameters for the sample buffer into the

software.
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Sample Preparation:

Filter the ADC sample through a 0.22 µm or smaller filter directly into a clean, dust-free

cuvette to a final volume appropriate for the cuvette (e.g., 20-50 µL). This step is critical to

remove extraneous scatterers.

Ensure the sample concentration is within the optimal range for the instrument (typically

0.1-10 mg/mL for proteins).

Data Acquisition:

Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set

temperature for at least 5-10 minutes.

Perform the DLS measurement. The instrument will collect data from the fluctuations in

scattered light.

Multiple acquisitions are typically averaged to ensure data quality and reproducibility.

Data Analysis:

The instrument's software will use an autocorrelation function to analyze the scattered light

intensity fluctuations and calculate the diffusion coefficient.

The Stokes-Einstein equation is then used to determine the hydrodynamic radius (Rh) of

the particles.

The software will generate a size distribution plot, showing the intensity, volume, or

number distribution of particle sizes.

The key parameters to analyze are the Z-average diameter (intensity-weighted mean size)

and the Polydispersity Index (PDI), which indicates the broadness of the size distribution.

A PDI below 0.2 is generally considered indicative of a monodisperse sample.[11]

Workflow Diagram
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Caption: Workflow for ADC aggregation analysis by DLS.

Data Presentation: Comparison of ADC Aggregation
Assessment Methods
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Feature
Size Exclusion
Chromatography
(SEC)

Dynamic Light
Scattering (DLS)

Analytical
Ultracentrifugation
(AUC)

Principle
Separation based on

hydrodynamic volume.

Measurement of

Brownian motion of

particles in solution.

Sedimentation of

molecules in a

centrifugal field.

Primary Output

Chromatogram

showing monomer,

aggregate, and

fragment peaks.

Size distribution

(hydrodynamic

radius), Z-average,

PDI.

Sedimentation

coefficient distribution.

Quantitative

Information

Percentage of HMW

and LMW species.

Mean particle size and

polydispersity.

Quantitative

determination of

different oligomeric

states.

Typical Sample

Volume
10 - 100 µL 10 - 50 µL 400 - 500 µL

Analysis Time
15 - 30 minutes per

sample

5 - 15 minutes per

sample
Several hours per run

Throughput
High (with

autosampler)

High (especially with

plate-based systems)
Low

Strengths

High resolution,

quantitative, industry

standard.[1]

Rapid, low sample

consumption, good for

screening.[9][10]

High sensitivity to

large aggregates,

"gold standard".

Limitations

Potential for on-

column dilution and

non-specific

interactions.[2]

Sensitive to dust and

contaminants, less

resolving power than

SEC.

Low throughput, high

instrument and labor

cost.

Conclusion
The assessment of aggregation is a critical component of ADC development. SEC and DLS are

powerful, complementary techniques that provide valuable information on the aggregation state
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of ADCs. SEC offers high-resolution separation and quantification of different species, while

DLS provides rapid, low-volume screening of size distribution. The choice of method will

depend on the specific stage of development and the questions being addressed. For

comprehensive characterization, an orthogonal approach utilizing multiple techniques is highly

recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3182080?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

